molecular formula C24H29F3N4O2 B2859889 1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034612-26-3

1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine

Número de catálogo: B2859889
Número CAS: 2034612-26-3
Peso molecular: 462.517
Clave InChI: WNICWYUEYMGGNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperidine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group and a piperazine ring linked to a 6-(trifluoromethyl)pyridin-2-yl moiety. Its structural complexity combines heterocyclic systems (piperidine, piperazine, benzodioxin) and a trifluoromethylpyridine group, which are pharmacologically significant. The benzodioxin moiety is associated with improved bioavailability and receptor affinity, as seen in alpha-adrenoceptor antagonists like doxazosin . The trifluoromethyl group enhances metabolic stability and lipophilicity, common in CNS-targeting drugs .

Propiedades

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3N4O2/c25-24(26,27)22-6-3-7-23(28-22)31-14-12-30(13-15-31)18-8-10-29(11-9-18)16-19-17-32-20-4-1-2-5-21(20)33-19/h1-7,18-19H,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNICWYUEYMGGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. The structure incorporates a dihydrobenzo[d][1,4]dioxin moiety, which is known for various biological effects, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound can be broken down into key structural components:

  • Dihydrobenzo[b][1,4]dioxin : A bicyclic compound known for its diverse biological activities.
  • Piperidine and Piperazine Rings : These nitrogen-containing heterocycles are frequently found in pharmacologically active compounds, contributing to receptor binding and activity.

Molecular Formula and Weight

  • Molecular Formula : C20H25F3N4O2
  • Molecular Weight : 396.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant affinity for adrenergic receptors, particularly the alpha(2)-adrenoceptors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating noradrenergic signaling pathways .

Anticancer Potential

Preliminary studies indicate that compounds containing the dihydrobenzo[b][1,4]dioxin scaffold may possess anticancer properties. The mechanism involves inhibition of critical enzymes related to cancer cell proliferation and survival. Specifically, these compounds have been shown to affect:

  • Histone Deacetylases (HDAC) : Inhibition of HDAC can lead to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis .
  • Thymidylate Synthase : Targeting this enzyme can disrupt DNA synthesis in rapidly dividing cancer cells .

Study 1: Alpha(2)-Adrenoceptor Antagonism

In a series of experiments involving substituted piperidine derivatives, one specific compound demonstrated high binding affinity for alpha(2)-adrenoceptors. This study highlighted the potential for developing novel treatments for neurodegenerative diseases by enhancing noradrenergic transmission .

Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of dihydrobenzo[b][1,4]dioxin derivatives revealed promising results against several cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, showing that certain modifications to the piperidine ring significantly enhanced anticancer activity .

Data Tables

Property Value
Molecular FormulaC20H25F3N4O2
Molecular Weight396.44 g/mol
SolubilitySoluble in DMSO
Target ReceptorsAlpha(2)-adrenoceptors
Anticancer TargetsHDAC, Thymidylate Synthase

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes structural analogs and their pharmacological relevance:

Compound Name/Structure Key Structural Features Pharmacological Activity/Application Reference(s)
Target Compound Piperidine + benzodioxin-methyl; piperazine + trifluoromethylpyridine Potential CNS/alpha-adrenoceptor modulation
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives (e.g., Compound 33g) Piperidine-benzodioxin-methyl + amide/urea substituents Potent alpha-2 adrenoceptor antagonism
Doxazosin Intermediate (1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2-formyl piperazine) Piperazine + benzodioxin; formyl group Hypertension therapy (alpha-1 adrenoceptor blocker)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Piperazine + dichlorophenyl; pyridine-pentanamide Dopamine D3 receptor selectivity
N-Methylpiperazine derivatives (e.g., Compound 14, 15, 28) Piperazine + fluorophenyl/methoxyphenyl substituents Antioxidant activity (superoxide radical scavenging)

Pharmacological and Functional Insights

  • Receptor Selectivity: The target compound’s trifluoromethylpyridine group may enhance selectivity for CNS receptors compared to dichlorophenylpiperazine derivatives (e.g., ’s compound 7o), which target peripheral dopamine D3 receptors . Compound 33g () shares the benzodioxin-piperidine fragment with the target compound but lacks the trifluoromethylpyridine group. Its alpha-2 adrenoceptor antagonism suggests the benzodioxin-piperidine scaffold is critical for central noradrenergic activity .
  • Metabolic Stability: The trifluoromethyl group in the target compound likely improves metabolic resistance compared to non-fluorinated analogs like the doxazosin intermediate (), which requires structural modifications for prolonged efficacy .
  • Antioxidant vs.

Key Research Findings and Implications

  • Alpha-Adrenoceptor Antagonism: The benzodioxin-piperidine scaffold (shared with Compound 33g) is pivotal for alpha-2 receptor binding, while the trifluoromethylpyridine group may fine-tune selectivity over alpha-1 receptors .
  • CNS Applications: Piperidine derivatives () are extensively studied for CNS activity, suggesting the target compound could address neurodegenerative diseases via noradrenergic modulation .
  • Synthetic Feasibility : Challenges in purifying benzodioxin intermediates () may necessitate advanced chromatography techniques, impacting scalability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the functionalization of the piperidine and piperazine cores. Key steps include:

  • N-alkylation : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl chloride with piperidin-4-yl precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : Introducing the 6-(trifluoromethyl)pyridin-2-yl group via Buchwald-Hartwig amination or nucleophilic substitution, using palladium catalysts for cross-coupling .
  • Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product .

Q. Optimization Strategies :

  • Use inert atmospheres (N₂/Ar) to prevent side reactions during coupling steps.
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Adjust solvent polarity (e.g., DMF for solubility vs. acetonitrile for stability) to enhance yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on piperidine/piperazine rings. Key signals include:
    • Piperazine N–CH₂ protons at δ 2.5–3.5 ppm.
    • Trifluoromethyl (CF₃) group splitting patterns in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peaks) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O, ~1650–1750 cm⁻¹) and C–F bonds (~1100–1250 cm⁻¹) .

Validation : Cross-reference spectral data with computational predictions (DFT or molecular modeling) .

Q. What in vitro assays are appropriate for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Target kinases or GPCRs (e.g., dopamine receptors) due to the piperazine/trifluoromethylpyridine motifs .
  • Cellular Viability Assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists for receptor affinity quantification) .

Q. Experimental Design :

  • Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculations).
  • Use triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, buffer pH) .
  • Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. fluorescence polarization) .
  • Structural Analysis : Perform X-ray crystallography or cryo-EM to confirm target engagement .

Case Example : If one study reports potent kinase inhibition while another shows no activity, test the compound against purified kinase isoforms under standardized ATP concentrations .

Q. What computational strategies predict the compound’s binding mode to targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., dopamine D3 receptor) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability over 100+ ns trajectories .
  • Free Energy Calculations : Apply MM/PBSA or FEP+ to estimate binding affinities .

Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of key residues) .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with:
    • Varied substituents on the benzodioxin ring (e.g., Cl, OCH₃) .
    • Alternative heterocycles (e.g., pyrimidine instead of pyridine) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using MOE or Phase .
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

Example SAR Finding : Trifluoromethyl groups at the pyridine 6-position enhance metabolic stability but reduce solubility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.